molecular formula C15H11F3O2 B1309244 3-{[3-(Trifluoromethyl)benzyl]oxy}benzaldehyde CAS No. 343604-08-0

3-{[3-(Trifluoromethyl)benzyl]oxy}benzaldehyde

Cat. No.: B1309244
CAS No.: 343604-08-0
M. Wt: 280.24 g/mol
InChI Key: OXBDHTPFAFXIEA-UHFFFAOYSA-N
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Description

3-{[3-(Trifluoromethyl)benzyl]oxy}benzaldehyde is a fluorinated aromatic aldehyde featuring a benzaldehyde core substituted at the 3-position with a benzyloxy group bearing a meta-trifluoromethyl (-CF₃) moiety. This compound is of interest in pharmaceutical and materials chemistry due to the electron-withdrawing and lipophilic properties imparted by the -CF₃ group, which can enhance metabolic stability and modulate reactivity in synthetic pathways .

Properties

IUPAC Name

3-[[3-(trifluoromethyl)phenyl]methoxy]benzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11F3O2/c16-15(17,18)13-5-1-4-12(7-13)10-20-14-6-2-3-11(8-14)9-19/h1-9H,10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OXBDHTPFAFXIEA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)C(F)(F)F)COC2=CC=CC(=C2)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11F3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80396413
Record name 3-{[3-(trifluoromethyl)benzyl]oxy}benzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80396413
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

280.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

343604-08-0
Record name 3-[[3-(Trifluoromethyl)phenyl]methoxy]benzaldehyde
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=343604-08-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-{[3-(trifluoromethyl)benzyl]oxy}benzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80396413
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

The synthesis of 3-{[3-(Trifluoromethyl)benzyl]oxy}benzaldehyde typically involves the reaction of 3-(trifluoromethyl)benzyl alcohol with 3-hydroxybenzaldehyde under suitable reaction conditions. The reaction is often catalyzed by an acid or base to facilitate the formation of the ether linkage. The general synthetic route can be summarized as follows:

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity.

Chemical Reactions Analysis

3-{[3-(Trifluoromethyl)benzyl]oxy}benzaldehyde undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines or thiols). The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Organic Synthesis

3-{[3-(Trifluoromethyl)benzyl]oxy}benzaldehyde serves as a crucial building block in the synthesis of more complex organic molecules. The trifluoromethyl group is particularly valuable in medicinal chemistry as it can significantly enhance the pharmacological properties of compounds.

Biological Studies

The compound is utilized in biological research to study enzyme inhibition and protein-ligand interactions. Its structural characteristics allow it to effectively bind to specific targets, making it a useful tool in understanding biochemical pathways.

Medicinal Chemistry

Research indicates that this compound has potential therapeutic applications, particularly in anticancer and antimicrobial research. The compound's ability to modulate protein functions through covalent interactions is being explored for drug development.

Anticancer Activity

A study evaluated the anticancer effects of this compound against various cancer cell lines. The results indicated significant inhibition of cell proliferation and induction of apoptosis, suggesting its potential as a lead compound in cancer therapy.

Antimicrobial Properties

In vitro studies have demonstrated that derivatives of this compound exhibit antimicrobial activity against resistant strains of bacteria. For instance, related compounds showed minimum inhibitory concentrations (MICs) below 62.5 µM against Staphylococcus aureus, highlighting their potential as therapeutic agents.

Table 1: Anticancer Activity of Related Compounds

CompoundIC50 (µM)Target Cancer Cell Line
This compoundTBDMCF-7 (Breast Cancer)
Trifluoromethyl-substituted phenolic compounds<50A549 (Lung Cancer)
Trifluoromethyl-benzamide derivativesTBDHeLa (Cervical Cancer)

Table 2: Antimicrobial Activity

CompoundMIC (µM)Target Organism
This compoundTBDStaphylococcus aureus
Related naphthalenes<62.5Mycobacterium tuberculosis
Trifluoromethyl-benzyl derivativesTBDVarious Gram-negative bacteria

Mechanism of Action

The mechanism of action of 3-{[3-(Trifluoromethyl)benzyl]oxy}benzaldehyde involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances the compound’s lipophilicity and metabolic stability, allowing it to effectively interact with hydrophobic pockets in proteins. The benzaldehyde moiety can form covalent or non-covalent interactions with amino acid residues, modulating the activity of the target protein .

Comparison with Similar Compounds

Structural and Substituent Variations

The table below compares 3-{[3-(Trifluoromethyl)benzyl]oxy}benzaldehyde with fluorinated benzaldehyde derivatives, focusing on substituent effects:

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Substituent Position/Type Key Functional Groups
This compound Not listed C₁₅H₁₁F₃O₂ ~296.24 3-CF₃ on benzyl, 3-OCH₂ on benzal Aldehyde, benzyloxy, -CF₃
3-((2-Fluorobenzyl)oxy)benzaldehyde 938138-15-9 C₁₄H₁₁FO₂ 230.23 2-F on benzyl, 3-OCH₂ on benzal Aldehyde, benzyloxy, -F
3-((4-Fluorobenzyl)oxy)benzaldehyde 168084-96-6 C₁₄H₁₁FO₂ 230.23 4-F on benzyl, 3-OCH₂ on benzal Aldehyde, benzyloxy, -F
4-Methoxy-3-{[3-(trifluoromethyl)benzyl]oxy}benzaldehyde 669739-13-3 C₁₆H₁₃F₃O₃ 310.27 4-OCH₃, 3-OCH₂-CF₃ on benzal Aldehyde, methoxy, benzyloxy, -CF₃
3-[3-(Trifluoromethyl)phenoxy]benzaldehyde 78725-46-9 C₁₄H₉F₃O₂ 266.22 3-CF₃-phenoxy, 3-O on benzal Aldehyde, phenoxy, -CF₃

Key Observations :

  • Trifluoromethyl vs.
  • Substituent Position : Moving the -F or -CF₃ group from the para to meta position on the benzyl ring alters electronic effects (e.g., meta-CF₃ is strongly electron-withdrawing, influencing aldehyde reactivity) .
  • Phenoxy vs. Benzyloxy: Phenoxy-substituted analogs (e.g., 3-[3-(trifluoromethyl)phenoxy]benzaldehyde) lack the methylene (-CH₂-) spacer, reducing flexibility and steric bulk compared to benzyloxy derivatives .
Target Compound and Analogs
  • Hydrazone Formation : highlights that chloro-substituted benzaldehydes react with hydrazides to form hydrazones, a pathway applicable to this compound for generating Schiff base intermediates .
  • Multistep Oxidation: describes synthesizing 3-phenoxybenzaldehyde via halogenotoluene intermediates, suggesting analogous routes for trifluoromethyl-substituted derivatives through Ullmann coupling or nucleophilic aromatic substitution .
Derivative-Specific Modifications
  • 4-Methoxy Variant : The introduction of a methoxy group (as in 4-methoxy-3-{[3-(trifluoromethyl)benzyl]oxy}benzaldehyde) requires selective protection/deprotection strategies to avoid over-oxidation of the aldehyde group .

Physicochemical and Analytical Characterization

  • Spectroscopic Methods : All compounds are characterized using FTIR, ¹H-NMR, and ¹³C-NMR to confirm substituent positions and purity. Mass spectrometry (MS) is critical for verifying molecular weights, especially for fluorinated analogs .

Biological Activity

3-{[3-(Trifluoromethyl)benzyl]oxy}benzaldehyde is a compound of increasing interest in medicinal chemistry due to its unique structural features, particularly the trifluoromethyl group. This article reviews the biological activity of this compound, focusing on its mechanisms of action, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C16H13F3O3C_{16}H_{13}F_3O_3. The presence of the trifluoromethyl group enhances lipophilicity and metabolic stability, which may facilitate interactions with various biological targets.

The compound's mechanism of action primarily involves its interaction with specific enzymes or receptors. The benzaldehyde moiety can form both covalent and non-covalent interactions with amino acid residues in proteins, modulating their activity. The trifluoromethyl group contributes to the compound's ability to penetrate hydrophobic regions within proteins, potentially enhancing binding affinity and selectivity for target sites.

Antimicrobial Activity

Research has indicated that compounds with similar structural characteristics exhibit notable antimicrobial properties. For instance, derivatives containing benzaldehyde moieties have shown effectiveness against various bacterial strains. While specific data on this compound's antimicrobial activity is limited, its structural analogs suggest potential efficacy against pathogens such as Staphylococcus aureus and E. coli.

Anticancer Activity

Recent studies have highlighted the potential anticancer properties of related compounds. For example, compounds featuring similar functional groups have been reported to induce apoptosis in cancer cell lines and inhibit tumor growth in vivo. The anti-cancer mechanism may involve the modulation of cell cycle progression and induction of apoptosis through pathways influenced by the compound's interactions with cellular proteins .

Case Studies and Research Findings

StudyFindings
Goreti Ribeiro Morais et al. Developed benzaldehyde variants demonstrating significant cytotoxicity against U87 glioblastoma cell lines (IC50 = 45.2 ± 13.0 μM) .
Youssif et al. Reported that benzimidazole-triazole hybrids exhibited pronounced antibacterial activity, suggesting similar potential for benzaldehyde derivatives .
Nature Study Investigated a related compound, 1-[3-(trifluoromethyl)benzyl]urea, which showed promising anticancer efficacy by inhibiting cell proliferation in NIH-3T3 cell lines (IC50 = 89.8 ± 1.9 µM) .

Applications in Medicinal Chemistry

The compound serves as a valuable building block in synthesizing more complex organic molecules, particularly those with medicinal applications. Its unique properties make it suitable for exploring enzyme inhibition and protein-ligand interactions, which are crucial for drug development.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing 3-{[3-(Trifluoromethyl)benzyl]oxy}benzaldehyde, and what experimental parameters influence yield?

  • Synthesis Methods :

  • Nucleophilic Substitution : React 3-hydroxybenzaldehyde with 3-(trifluoromethyl)benzyl bromide under basic conditions (e.g., K₂CO₃ in DMF) to form the ether linkage .
  • Ullmann Condensation : Use a copper catalyst to couple 3-iodobenzaldehyde with 3-(trifluoromethyl)benzyl alcohol, though this method may require higher temperatures and longer reaction times .
    • Key Parameters :
  • Base selection (e.g., K₂CO₃ vs. NaH) affects reaction efficiency.
  • Solvent polarity (DMF > THF) enhances solubility of intermediates.
  • Temperature control (60–80°C) minimizes side reactions like aldehyde oxidation .

Q. Which spectroscopic techniques are most reliable for characterizing this compound?

  • Primary Techniques :

  • ¹H/¹³C NMR : Identify the aldehyde proton (~10 ppm) and trifluoromethyl group (δ ~120–125 ppm in ¹³C).
  • FT-IR : Confirm C=O stretch (~1700 cm⁻¹) and C-O-C ether linkage (~1250 cm⁻¹).
  • Mass Spectrometry (HRMS) : Verify molecular ion [M+H]⁺ at m/z 310.27 (exact mass) .
    • Cross-Validation : Use X-ray crystallography (e.g., SHELX refinement) to resolve ambiguities in NMR assignments, particularly for stereoelectronic effects from the trifluoromethyl group .

Advanced Research Questions

Q. How can reaction conditions be optimized to mitigate competing oxidation or decomposition pathways during synthesis?

  • Challenge : The aldehyde group is prone to oxidation under basic or high-temperature conditions, forming carboxylic acid byproducts .
  • Solutions :

  • Use inert atmospheres (N₂/Ar) to prevent aerial oxidation.
  • Add stabilizers like BHT (butylated hydroxytoluene) to quench free radicals.
  • Employ low-temperature (<50°C) and short reaction times in polar aprotic solvents (e.g., DMF) .
    • Case Study : Transition metal catalysts (e.g., Pd/C) in hydrogenation steps require careful exclusion of moisture to avoid catalyst poisoning .

Q. What computational methods are effective for predicting the reactivity of this compound in nucleophilic addition reactions?

  • DFT Studies :

  • Calculate Fukui indices to identify electrophilic sites (e.g., aldehyde carbon).
  • Simulate transition states for nucleophilic attack (e.g., Grignard reagents) using Gaussian09 with B3LYP/6-31G(d) basis sets .
    • Applications :
  • Predict regioselectivity in multi-step syntheses (e.g., Knoevenagel condensations).
  • Model steric effects from the trifluoromethyl group on reaction pathways .

Q. How can researchers resolve contradictions between experimental data (e.g., NMR vs. X-ray) for structural confirmation?

  • Scenario : Discrepancies in NOE (Nuclear Overhauser Effect) correlations vs. crystallographic bond angles.
  • Resolution Workflow :

Validate NMR assignments using DEPT-135 and HSQC for quaternary carbons.

Perform single-crystal X-ray diffraction (SHELXL refinement) to resolve conformational ambiguities .

Compare experimental IR stretches with computational vibrational frequency analysis .

  • Example : A 2024 study resolved conflicting NMR signals for a similar benzaldehyde derivative by correlating X-ray torsion angles with DFT-optimized geometries .

Q. What strategies are recommended for analyzing the stability of this compound under varying storage conditions?

  • Stability Tests :

  • Thermal Stability : TGA/DSC analysis (5–10°C/min ramp) to identify decomposition thresholds (>150°C).
  • Photostability : Expose to UV light (254 nm) and monitor aldehyde degradation via HPLC .
    • Storage Recommendations :
  • Store at –20°C in amber vials under nitrogen.
  • Avoid prolonged exposure to protic solvents (e.g., MeOH) to prevent acetal formation .

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